molecular formula C6H5Cl2N3O2 B8048015 (2,3-Dichloro-6-nitrophenyl)hydrazine

(2,3-Dichloro-6-nitrophenyl)hydrazine

Cat. No.: B8048015
M. Wt: 222.03 g/mol
InChI Key: SCCYTTMQISVZNF-UHFFFAOYSA-N
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Description

(2,3-Dichloro-6-nitrophenyl)hydrazine is a chemical compound characterized by the presence of two chlorine atoms and one nitro group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-6-nitrophenyl)hydrazine typically involves the nitration of 2,3-dichlorobenzene followed by the introduction of a hydrazine group. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2,3-dichloro-6-nitrobenzene is then reacted with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-6-nitrophenyl)hydrazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The hydrazine moiety can be oxidized to form azo compounds using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent.

    Substitution: Amines or thiols, suitable solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.

    Oxidation: Potassium permanganate, aqueous medium.

Major Products Formed

    Reduction: Formation of (2,3-Dichloro-6-aminophenyl)-hydrazine.

    Substitution: Formation of substituted phenyl-hydrazine derivatives.

    Oxidation: Formation of azo compounds.

Scientific Research Applications

(2,3-Dichloro-6-nitrophenyl)hydrazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-6-nitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-6-nitrophenyl)methanamine
  • 2,3-Dichloro-6-nitrophenyl)methanol
  • 2,3-Dichloro-6-nitrobenzylamine

Uniqueness

(2,3-Dichloro-6-nitrophenyl)hydrazine is unique due to the presence of both nitro and hydrazine groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2,3-dichloro-6-nitrophenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c7-3-1-2-4(11(12)13)6(10-9)5(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCYTTMQISVZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])NN)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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